Comparative Antimicrobial Activity: MIC Values Against C. albicans, S. aureus, and E. coli
Benzyl-(3-imidazol-1-yl-propyl)-amine demonstrates moderate antimicrobial activity in vitro. Its potency varies significantly across different microbial strains, with the highest activity observed against the fungal pathogen *Candida albicans* (MIC = 8 µg/mL). The activity against *Staphylococcus aureus* and *Escherichia coli* is lower, with MIC values of 16 µg/mL and 32 µg/mL, respectively . This compound is more potent against *C. albicans* than against the two bacterial strains. This data provides a baseline for comparison with other imidazole derivatives or when used as a control in antimicrobial screening.
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | C. albicans: 8 µg/mL; S. aureus: 16 µg/mL; E. coli: 32 µg/mL |
| Comparator Or Baseline | Internal strain comparison; C. albicans vs. S. aureus vs. E. coli |
| Quantified Difference | 2-fold higher potency vs. C. albicans than S. aureus; 4-fold higher vs. E. coli |
| Conditions | Standard broth microdilution assay (inferred) |
Why This Matters
This data allows a researcher to assess the compound's potential as a lead or tool compound in antimicrobial research, specifically its relative potency against a common fungal pathogen compared to model bacterial strains.
